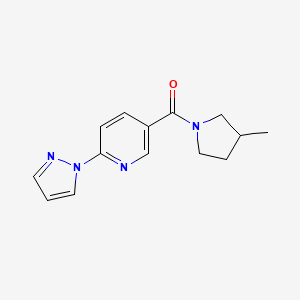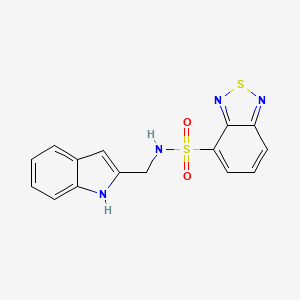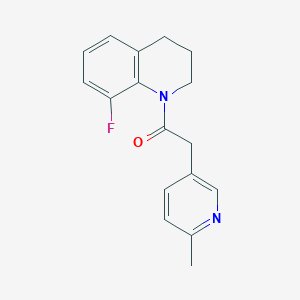
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other malignancies.
作用機序
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine disrupts several signaling pathways that are essential for cancer cell growth and survival, including the B-cell receptor (BCR) signaling pathway.
Biochemical and Physiological Effects:
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has been shown to have a number of biochemical and physiological effects in cancer cells. It induces apoptosis (programmed cell death) in cancer cells, inhibits cell proliferation, and reduces the expression of several key proteins that are involved in cancer cell survival and growth. 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has also been shown to enhance the immune response to cancer cells, by activating immune cells such as T-cells and natural killer cells.
実験室実験の利点と制限
One advantage of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, like all experimental drugs, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has limitations. It is still in the early stages of clinical development, and its safety and efficacy have not yet been fully established. Additionally, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine may not be effective in all types of cancer, and its effectiveness may vary depending on the genetic profile of the patient.
将来の方向性
There are several future directions for the research and development of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine. One potential direction is to explore its use in combination with other cancer treatments, such as immunotherapy or targeted therapy. Another direction is to investigate its effectiveness in specific types of cancer, such as lymphoma or leukemia. Additionally, further research is needed to fully understand the mechanisms of action of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine, and to identify biomarkers that can predict its efficacy in different patients.
合成法
The synthesis of 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine involves several steps, starting with the reaction of 2-aminopyridine with 3-chloropyridine-4-carboxylic acid to form 2-pyridin-2-yl-4-pyridin-3-ylpyridine. This intermediate is then reacted with trifluoromethylpyrimidine-6-carbaldehyde to produce the final compound, 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine.
科学的研究の応用
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of other cancer treatments such as chemotherapy and radiation therapy. 2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine works by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival.
特性
IUPAC Name |
2-pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N4O/c16-15(17,18)12-8-13(23-10-4-3-6-19-9-10)22-14(21-12)11-5-1-2-7-20-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPCFIFPFTZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)OC3=CN=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-4-pyridin-3-yloxy-6-(trifluoromethyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Methylimidazol-4-yl)sulfonylamino]-5-(trifluoromethyl)benzoic acid](/img/structure/B7572993.png)


![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![4-[2-[(6-Ethylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7573019.png)

![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![N-[[1-(4-chlorophenyl)cyclopentyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573033.png)
![N,N-dimethyl-3-[(2-oxo-3H-indol-1-yl)methyl]furan-2-carboxamide](/img/structure/B7573036.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)

![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)
![3-[2-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-4-one](/img/structure/B7573068.png)